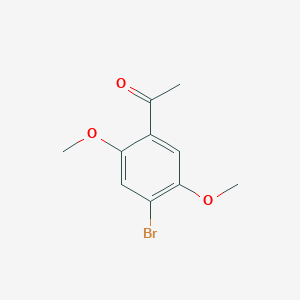

1-(4-broMo-2,5-diMethoxyphenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromo-2,5-dimethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-6(12)7-4-10(14-3)8(11)5-9(7)13-2/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXIBOMTVNQIFET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1OC)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50557812 | |

| Record name | 1-(4-Bromo-2,5-dimethoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50557812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90841-64-8 | |

| Record name | 1-(4-Bromo-2,5-dimethoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50557812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Derivatization of 1 4 Bromo 2,5 Dimethoxyphenyl Ethanone

Established Synthetic Methodologies for 1-(4-bromo-2,5-dimethoxyphenyl)ethanone

Friedel-Crafts Acylation Routes

The primary route to the precursor, 2',5'-dimethoxyacetophenone (B1329382), involves the Friedel-Crafts acylation of 1,4-dimethoxybenzene (B90301). chegg.comorganic-chemistry.org This classic electrophilic aromatic substitution reaction utilizes an acylating agent, typically acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst. organic-chemistry.org

Common Lewis acids employed for this transformation include aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃). chegg.com The reaction proceeds by the formation of an acylium ion, which then attacks the electron-rich 1,4-dimethoxybenzene ring. The methoxy (B1213986) groups are activating and direct the incoming acyl group to the ortho position, yielding 2',5'-dimethoxyacetophenone. The use of a stoichiometric amount of the Lewis acid is often necessary as it complexes with both the carbonyl group of the reactant and the product. organic-chemistry.org The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or carbon disulfide.

Table 1: Reaction Parameters for Friedel-Crafts Acylation of 1,4-Dimethoxybenzene

| Acylating Agent | Lewis Acid Catalyst | Solvent | Typical Yield |

| Acetyl Chloride | Aluminum Chloride | Dichloromethane | Good to Excellent |

| Acetic Anhydride | Iron(III) Chloride | Carbon Disulfide | Good |

Bromination of Substituted Acetophenones

Once 2',5'-dimethoxyacetophenone is obtained, the subsequent step is the regioselective bromination of the aromatic ring to introduce the bromine atom at the 4-position. This is another example of an electrophilic aromatic substitution reaction. libretexts.org The two methoxy groups and the acetyl group influence the position of bromination. The methoxy groups are strong activating groups and ortho-, para-directors, while the acetyl group is a deactivating meta-director. In this case, the position para to the methoxy group at C-2 and ortho to the methoxy group at C-5 is the most activated site, leading to the desired this compound.

Various brominating agents can be employed, with molecular bromine (Br₂) in a suitable solvent like acetic acid being a common choice. mdma.chyoutube.com The reaction proceeds through the generation of a bromonium ion or a polarized bromine molecule that acts as the electrophile.

Exploration of Novel Synthetic Pathways for this compound

Another avenue for exploration is the use of solid acid catalysts for the Friedel-Crafts acylation step. Catalysts such as zeolites or sulfated zirconia could offer advantages in terms of reusability and reduced environmental impact compared to stoichiometric amounts of traditional Lewis acids.

Furthermore, alternative bromination methods using reagents like N-bromosuccinimide (NBS) in the presence of a catalyst could provide higher regioselectivity and milder reaction conditions. nih.gov

Strategies for Derivatization of this compound

The presence of a carbonyl group and a bromine atom on the aromatic ring makes this compound a versatile scaffold for further chemical modifications.

Modification of the Carbonyl Moiety

The ketone functional group can undergo a variety of transformations to introduce new functionalities.

Reduction: The carbonyl group can be reduced to a secondary alcohol, 1-(4-bromo-2,5-dimethoxyphenyl)ethanol, using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Further reduction to an ethyl group, yielding 1-bromo-4-ethyl-2,5-dimethoxybenzene, can be achieved through methods like the Clemmensen or Wolff-Kishner reduction. mdma.chchemguide.co.uk

Wittig Reaction: The Wittig reaction provides a powerful method for converting the carbonyl group into a carbon-carbon double bond. masterorganicchemistry.comwikipedia.orgorganic-chemistry.orglumenlearning.comlibretexts.org By reacting this compound with a phosphorus ylide, a variety of substituted alkenes can be synthesized. The nature of the ylide will determine the structure of the resulting alkene.

Reductive Amination: The carbonyl group can be converted into an amine through reductive amination. This involves the initial formation of an imine or enamine by reaction with a primary or secondary amine, followed by reduction with a suitable reducing agent like sodium cyanoborohydride (NaBH₃CN). redalyc.org This provides a route to various substituted amines.

Table 2: Examples of Carbonyl Moiety Modifications

| Reaction | Reagents | Product Functional Group |

| Reduction | Sodium Borohydride | Secondary Alcohol |

| Wittig Reaction | Phosphorus Ylide | Alkene |

| Reductive Amination | Amine, Sodium Cyanoborohydride | Amine |

Substitution Reactions at the Aromatic Ring

The bromine atom on the aromatic ring serves as a useful handle for introducing a wide range of substituents through various substitution reactions.

Nucleophilic Aromatic Substitution (SNAr): While aryl bromides are generally unreactive towards nucleophilic attack, the presence of electron-withdrawing groups can facilitate SNAr reactions. libretexts.org Although the acetyl group is deactivating, under forcing conditions or with strong nucleophiles, substitution of the bromine atom may be possible.

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom is an excellent leaving group for various palladium-catalyzed cross-coupling reactions. rsc.orgmdpi.comacs.orgmdpi.comrsc.org These reactions are highly versatile for forming new carbon-carbon and carbon-heteroatom bonds. Examples include:

Suzuki Coupling: Reaction with a boronic acid or ester to form a biaryl compound.

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne to form an aryl alkyne.

Buchwald-Hartwig Amination: Reaction with an amine to form an arylamine.

These cross-coupling reactions offer a powerful toolkit for the extensive derivatization of the this compound scaffold, enabling the synthesis of a diverse library of compounds for various applications.

Role of this compound as a Key Synthetic Intermediate

This compound is a significant intermediate compound in the synthesis of a class of psychoactive compounds, specifically substituted phenethylamines and cathinones. Its chemical structure, featuring a substituted aromatic ring and a ketone functional group, allows for various chemical modifications, making it a versatile precursor for more complex molecules. The primary role of this compound is as a building block for the synthesis of beta-keto phenethylamines (cathinones), which can then be further modified.

A prominent example of its application is in the synthesis of 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one, also known as bk-2C-B. nih.govatu.ie This substance is the cathinone (B1664624) analogue of the psychedelic phenethylamine (B48288) 2C-B. nih.gov The synthesis of bk-2C-B from this compound highlights the reactivity of the ethanone's ketone group and the adjacent alpha-carbon.

The synthetic pathway to bk-2C-B typically involves a two-step process starting from this compound. The first step is an α-bromination reaction, where a bromine atom is introduced at the carbon adjacent to the carbonyl group. This creates a more reactive intermediate, 1-(4-bromo-2,5-dimethoxyphenyl)-2-bromoethanone. researchgate.net

This α-brominated intermediate is then subjected to a Delépine reaction. nih.govatu.ie In this reaction, the intermediate is treated with hexamethylenetetramine, which acts as an amine source. The subsequent hydrolysis of the resulting quaternary ammonium (B1175870) salt under acidic conditions yields the primary amine, bk-2C-B. nih.govwikipedia.org This synthetic route demonstrates the utility of this compound as a precursor for introducing an amino group to the ethyl chain.

Furthermore, this compound itself can be synthesized from 4-bromo-2,5-dimethoxybenzaldehyde. wikipedia.org This involves a Grignard reaction with a methylating agent like methylmagnesium bromide to form an alcohol, which is then oxidized to the target ketone. wikipedia.org This places this compound as a central molecule in a multi-step synthetic sequence leading to various substituted phenethylamines.

The table below summarizes the key synthetic transformations involving this compound.

| Starting Material | Reaction Type | Reagents | Product |

| This compound | α-Bromination | Bromine (Br₂) | 1-(4-bromo-2,5-dimethoxyphenyl)-2-bromoethanone |

| 1-(4-bromo-2,5-dimethoxyphenyl)-2-bromoethanone | Delépine Reaction | 1. Hexamethylenetetramine2. Acid Hydrolysis (e.g., HCl) | 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B) |

The resulting cathinone, bk-2C-B, can theoretically be converted to the corresponding phenethylamine, 2C-B, through the reduction of the ketone group. This would complete the synthetic pathway from the starting ethanone (B97240) to the phenethylamine derivative, further underscoring the importance of this compound as a versatile intermediate.

It is also noteworthy that during the analysis of bk-2C-B using gas chromatography-mass spectrometry (GC-MS), thermal degradation can occur, leading to the formation of this compound as an artifact. nih.govresearchgate.net This underscores the chemical relationship and stability differences between these compounds.

Chemical Reactivity and Transformation Studies of 1 4 Bromo 2,5 Dimethoxyphenyl Ethanone

Investigation of Oxidation Pathways of 1-(4-bromo-2,5-dimethoxyphenyl)ethanone

The oxidation of ketones is a fundamental transformation in organic chemistry, and in the case of this compound, the Baeyer-Villiger oxidation is a primary pathway of interest. wikipedia.orgorganic-chemistry.org This reaction converts a ketone into an ester through the insertion of an oxygen atom adjacent to the carbonyl carbon.

The Baeyer-Villiger oxidation is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other peroxides. wikipedia.orgnih.gov The reaction mechanism involves the nucleophilic attack of the peroxyacid on the protonated carbonyl carbon, forming an intermediate known as the Criegee intermediate. wikipedia.org This is followed by the migration of one of the groups attached to the carbonyl carbon to the adjacent oxygen atom, which is the rate-determining step. wikipedia.org

The regioselectivity of the Baeyer-Villiger reaction is determined by the relative migratory aptitude of the substituents. The established order of migratory ability is generally tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.org For this compound, the two migrating group candidates are the 4-bromo-2,5-dimethoxyphenyl group (an aryl group) and the methyl group. Based on the migratory aptitude hierarchy, the aryl group is significantly more likely to migrate than the methyl group.

This selective migration results in the formation of 4-bromo-2,5-dimethoxyphenyl acetate. The reaction proceeds with the retention of stereochemistry at the migrating center. researchgate.net

Table 1: Predicted Outcome of Baeyer-Villiger Oxidation

| Reactant | Oxidizing Agent | Predicted Major Product |

|---|

It is important to note that with highly activated aromatic rings, such as the dimethoxy-substituted ring in the title compound, competing oxidation reactions like direct aromatic ring hydroxylation can sometimes occur. researchgate.net However, the Baeyer-Villiger oxidation of the ketone is generally the expected and dominant pathway under appropriate conditions.

Analysis of Reduction Processes Involving the Carbonyl Group of this compound

The carbonyl group of the acetophenone (B1666503) moiety in this compound is susceptible to reduction, yielding the corresponding secondary alcohol, 1-(4-bromo-2,5-dimethoxyphenyl)ethanol. This transformation is a common and crucial step in many synthetic sequences. Several methods are available for this reduction, primarily categorized as catalytic hydrogenation and metal hydride reductions.

Catalytic Hydrogenation: This method involves treating the ketone with hydrogen gas in the presence of a metal catalyst. Typical catalysts include platinum, palladium, or rhodium supported on carbon or other materials. unige.ch The reaction conditions, such as hydrogen pressure and temperature, can be adjusted to optimize the reduction. Enantioselective hydrogenation is also possible using chiral catalysts or modifiers, which can produce a specific enantiomer of the resulting alcohol. unige.ch

Metal Hydride Reduction: Complex metal hydrides are widely used for the reduction of ketones due to their high efficiency and selectivity.

Sodium borohydride (B1222165) (NaBH₄): A mild reducing agent that is highly effective for reducing ketones and aldehydes. It is often used in protic solvents like methanol (B129727) or ethanol (B145695).

Lithium aluminum hydride (LiAlH₄): A much more powerful reducing agent than NaBH₄. mdpi.com It readily reduces ketones, as well as a wide range of other functional groups. Reactions are typically carried out in aprotic ether solvents like diethyl ether or tetrahydrofuran (B95107) (THF). oup.com

The general reaction for the reduction of the carbonyl group is as follows:

Table 2: Common Reduction Methods for the Carbonyl Group

| Reactant | Reagent/Conditions | Product |

|---|---|---|

| This compound | 1. NaBH₄, CH₃OH 2. H₂O workup | 1-(4-bromo-2,5-dimethoxyphenyl)ethanol |

| This compound | 1. LiAlH₄, THF 2. H₂O/acid workup | 1-(4-bromo-2,5-dimethoxyphenyl)ethanol |

Studies on Nucleophilic Aromatic Substitution Reactions of the Bromine Atom in this compound

The bromine atom on the aromatic ring of this compound can be replaced by various nucleophiles. While classic nucleophilic aromatic substitution (SNAr) reactions typically require strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex, this condition is not met in the target molecule. libretexts.org The electron-withdrawing acetyl group is in the meta position relative to the bromine atom.

However, the Ullmann condensation (or Ullmann-type reaction) provides a powerful alternative for forming new bonds at the aryl halide position. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by copper, often in the form of copper(I) salts or elemental copper, and facilitates the coupling of aryl halides with a variety of nucleophiles, including amines, alcohols, and thiols. wikipedia.orgnih.gov Ullmann reactions can often be performed under milder conditions than traditional SNAr and are more tolerant of the electronic nature of the aromatic ring. wikipedia.org

Potential Ullmann-type reactions involving this compound could include:

C-N Coupling (Buchwald-Hartwig or Goldberg Reaction): Reaction with primary or secondary amines in the presence of a copper catalyst to yield N-aryl derivatives.

C-O Coupling (Ullmann Ether Synthesis): Reaction with alcohols or phenols to form the corresponding aryl ethers. mdpi.com

C-S Coupling: Reaction with thiols to produce aryl thioethers.

These copper-catalyzed cross-coupling reactions significantly expand the synthetic utility of this compound, allowing for the introduction of diverse functionalities at the C4 position of the phenyl ring.

Table 3: Potential Nucleophilic Substitution via Ullmann-Type Reactions

| Nucleophile (Nu-H) | Catalyst System | Product Type |

|---|---|---|

| R-NH₂ (Amine) | Cu(I) salt, base | N-(4-acetyl-2,5-dimethoxyphenyl)amine derivative |

| R-OH (Alcohol/Phenol) | Cu(I) salt, base | 4-alkoxy- or 4-aryloxy-2,5-dimethoxyacetophenone |

Acylation Reactions and Introduction of the Acetophenone Moiety via this compound

The synthesis of this compound itself is a prime example of an important class of electrophilic aromatic substitution reactions: the Friedel-Crafts acylation. youtube.comyoutube.com This reaction involves the introduction of an acyl group (in this case, an acetyl group) onto an aromatic ring.

The precursor for this synthesis is 1-bromo-2,5-dimethoxybenzene (B144562). This substrate is treated with an acetylating agent, such as acetyl chloride (CH₃COCl) or acetic anhydride (B1165640) ((CH₃CO)₂O), in the presence of a Lewis acid catalyst. researchgate.net The most commonly used Lewis acid for this purpose is aluminum chloride (AlCl₃). youtube.com

The mechanism proceeds as follows:

The Lewis acid activates the acylating agent to form a highly electrophilic acylium ion ([CH₃C=O]⁺) or a related complex. youtube.com

The electron-rich aromatic ring of 1-bromo-2,5-dimethoxybenzene acts as a nucleophile, attacking the acylium ion. The two methoxy (B1213986) groups are strong activating groups and ortho, para-directors. The acylation occurs at the position para to the 1-methoxy group and ortho to the 2-methoxy group, which is sterically accessible.

A proton is lost from the intermediate carbocation, restoring the aromaticity of the ring and yielding the final product, this compound.

Table 4: Synthesis via Friedel-Crafts Acylation

| Aromatic Substrate | Acylating Agent | Catalyst | Product |

|---|

This reaction is a highly effective method for constructing the acetophenone framework and is a cornerstone in the synthesis of this and related aromatic ketones. researchgate.net

Medicinal Chemistry and Biological Activity Investigations of 1 4 Bromo 2,5 Dimethoxyphenyl Ethanone and Its Analogues

In Vitro Pharmacological Profiling of 1-(4-bromo-2,5-dimethoxyphenyl)ethanone Derivatives

While direct experimental data on the in vitro pharmacological profile of this compound is limited in publicly available research, inferences can be drawn from the extensive studies on its close structural analogues, particularly the phenethylamine (B48288) and amphetamine derivatives.

Receptor Binding Studies and Target Identification

The primary molecular targets for many 2,5-dimethoxyphenyl derivatives are serotonin (B10506) (5-HT) receptors, with a notable affinity for the 5-HT2 subfamily (5-HT2A, 5-HT2B, and 5-HT2C). It is hypothesized that this compound and its analogues would also interact with these receptors. The 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B), a close structural relative, demonstrates high affinity for the 5-HT2A receptor.

The binding affinity of these compounds is often determined through competitive radioligand binding assays. For instance, studies on related 2,5-dimethoxyphenylpiperidines have utilized [¹²⁵I]-DOI, a well-known 5-HT2A/2C agonist, to determine the Ki values of new ligands at these receptors. ontosight.ai It is anticipated that derivatives of this compound would be evaluated against a panel of receptors, including but not limited to serotonin, dopamine, and adrenergic receptors, to determine their primary targets and selectivity profile.

Table 1: Anticipated Receptor Binding Profile for this compound Analogues This table is predictive and based on data from structurally related phenethylamine compounds.

| Receptor Subtype | Predicted Affinity (Ki) | Rationale |

|---|---|---|

| 5-HT2A | High | The 2,5-dimethoxy-4-bromo substitution pattern is a key pharmacophore for 5-HT2A receptor binding. |

| 5-HT2C | Moderate to High | Often shows significant affinity in this class of compounds. |

| 5-HT2B | Moderate | Generally lower affinity than for 5-HT2A/2C, but still a potential target. |

| 5-HT1A | Low | Typically exhibits lower affinity for this receptor subtype. frontiersin.org |

| Dopamine Receptors (e.g., D2) | Low | Generally shows low affinity for dopaminergic receptors. |

Enzymatic Modulation and Downstream Pathway Interaction Analyses

The interaction of this compound derivatives with enzymes is a critical aspect of their pharmacological profile. A primary consideration would be their interaction with monoamine oxidases (MAO-A and MAO-B), which are key enzymes in the metabolism of monoamine neurotransmitters and related xenobiotics. The metabolism of the related compound 2C-B involves oxidative deamination, a process catalyzed by MAO. researchgate.net

Upon binding to G-protein coupled receptors (GPCRs) like the 5-HT2A receptor, these compounds would be expected to trigger downstream signaling cascades. For 5-HT2A receptor agonists, this typically involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, mobilize intracellular calcium and activate protein kinase C (PKC), respectively. Functional assays, such as calcium imaging or measurements of inositol phosphate (B84403) accumulation, would be employed to quantify the agonist or antagonist activity of these compounds and their efficacy in activating these pathways.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

The systematic modification of the this compound scaffold would be crucial to understanding its structure-activity relationships (SAR).

Impact of Aromatic Substituent Modifications on Bioactivity

The substituents on the aromatic ring play a pivotal role in the pharmacological activity of 2,5-dimethoxyphenyl compounds.

4-Position Substituent: The bromine atom at the 4-position is known to confer high potency at the 5-HT2A receptor in the phenethylamine series. Replacing the bromine with other halogens (e.g., chlorine, iodine) or with small alkyl or cyano groups would likely modulate the affinity and efficacy at this receptor. Studies on related series have shown that a variety of substituents at this position are tolerated and can even enhance potency. acs.org

2- and 5-Position Methoxyl Groups: The methoxy (B1213986) groups at the 2- and 5-positions are considered critical for activity at 5-HT2 receptors. Their removal or relocation on the phenyl ring has been shown to be detrimental to the agonist potency at the 5-HT2A receptor in related series. acs.org Extension of these methoxy groups to ethoxy or larger alkoxy groups could also influence the pharmacological profile.

Table 2: Predicted Impact of Aromatic Substituent Modifications on 5-HT2A Receptor Activity This table is predictive and based on SAR data from related phenethylamine and phenylpiperidine series.

| Modification | Predicted Effect on 5-HT2A Agonist Potency | Rationale |

|---|---|---|

| Removal of 5-Methoxy Group | Significant decrease | This group is crucial for receptor interaction. acs.org |

| Removal of 2-Methoxy Group | Drastic decrease | Essential for maintaining the active conformation. acs.org |

| Replacement of 4-Bromo with 4-Iodo | Potential increase | Increased size and lipophilicity may enhance binding. |

| Replacement of 4-Bromo with 4-Methyl | Variable | May maintain or slightly decrease potency. |

Influence of Alkyl Chain Modifications on Pharmacological Profiles

Modifications to the ethanone (B97240) side chain would be expected to have a profound impact on the pharmacological profile.

Chain Length: Elongating the ethyl chain of the ethanone to a propyl or butyl chain could alter the compound's affinity and efficacy. In other classes of psychoactive compounds, such as synthetic cathinones, the length of the alkyl chain has been shown to follow an inverted U-shaped curve with respect to psychostimulant response. nih.gov

Carbonyl Group: The ketone moiety of the ethanone is a key feature distinguishing it from the corresponding phenethylamines. Reduction of the ketone to a hydroxyl group would create a chiral center and likely alter the binding mode and functional activity. Complete removal of the carbonyl would yield the phenethyl analogue, which is known to be a potent 5-HT2A agonist.

Stereochemical Considerations in Bioactivity of Related Compounds

While this compound itself is achiral, many of its potential derivatives, such as those with a reduced carbonyl group or modifications to the alkyl chain, would be chiral. In the broader class of 2,5-dimethoxyphenethylamines and related amphetamines, bioactivity often resides primarily in a single enantiomer. For example, the functional properties of conformationally restricted analogues of 2C-B are highly dependent on the spatial orientation of the ethylamine (B1201723) chain, with specific stereoisomers showing significantly higher potency. acs.org Therefore, the stereochemistry of any chiral analogues of this compound would be a critical factor in determining their biological activity. The synthesis and pharmacological evaluation of individual enantiomers would be essential to fully characterize their medicinal chemistry.

Preclinical Assessment of Therapeutic Potential of this compound and its Analogues

The therapeutic potential of this compound and its structurally related analogues has been a subject of scientific inquiry, particularly in the realms of oncology, infectious diseases, and neuropharmacology. While direct studies on this compound are limited, a body of research on its analogues provides significant insights into the biological activities associated with this chemical scaffold. These investigations have primarily focused on the impact of the brominated and dimethoxylated phenyl ring, common to these compounds, on their interactions with biological targets.

Investigations into Anticancer Properties

The exploration of brominated acetophenone (B1666503) derivatives and related structures as potential anticancer agents has yielded promising, albeit preliminary, results. The inclusion of a bromine atom and methoxy groups on the phenyl ring appears to play a crucial role in the cytotoxic activity of these compounds against various cancer cell lines.

One area of investigation has been on brominated chalcone (B49325) derivatives, which share a similar phenyl ketone substructure. For instance, the compound 2'-hydroxy-2-bromo-4,5-dimethoxychalcone, synthesized from 2-hydroxyacetophenone (B1195853) and 2-bromo-4,5-dimethoxybenzaldehyde, demonstrated moderate activity in inhibiting the growth of the MCF-7 breast cancer cell line, with an IC50 value of 42.19 µg/mL. nih.gov Chalcones are known to have anticancer properties, and the presence of halogen and methoxy groups on the B-ring of the chalcone structure is thought to contribute to their ability to inhibit cancer cell proliferation. nih.gov

Furthermore, studies on other brominated acetophenone derivatives have shown notable cytotoxicity against a panel of human tumor cell lines. researchgate.netnih.gov In one study, a series of brominated acetophenone derivatives were evaluated for their anticancer activity. Among the tested compounds, derivative 5c exhibited significant cytotoxicity against breast adenocarcinoma (MCF7), alveolar adenocarcinoma (A549), colorectal adenocarcinoma (Caco2), and prostate adenocarcinoma (PC3) cell lines. researchgate.net The IC50 values for compound 5c were reported to be less than 10 µg/mL for MCF7 and PC3 cells, 11.80 ± 0.89 µg/mL for A549 cells, and 18.40 ± 4.70 µg/mL for Caco2 cells. researchgate.net Interestingly, this compound showed lower cytotoxicity against the normal human breast epithelial cell line MCF12F, suggesting a degree of selectivity for cancer cells. researchgate.net The pro-oxidant activity of some of these brominated derivatives was also investigated, with compounds 5d and 5e showing good pro-oxidant effects in A549 and Caco2 cells, which may contribute to their anticancer mechanism. researchgate.net

Another class of related compounds, brominated plastoquinone (B1678516) analogs, has also been explored for anticancer effects. mdma.chacs.org One such analog, BrPQ5 , displayed remarkable activity against a wide range of cancer cell lines, with GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 1.55 to 4.41 µM. mdma.chacs.org This particular analog showed pronounced activity against several breast cancer cell lines. mdma.ch

The research into these analogues suggests that the bromo-dimethoxyphenyl moiety is a key pharmacophore for anticancer activity. The mechanism of action is thought to involve the induction of oxidative stress and cell cycle arrest, though further studies are needed to fully elucidate these pathways. researchgate.netmdma.chacs.org

| Compound/Analogue | Cancer Cell Line | Activity (IC50/GI50) |

|---|---|---|

| 2'-hydroxy-2-bromo-4,5-dimethoxychalcone | MCF-7 (Breast) | 42.19 µg/mL |

| Brominated Acetophenone Derivative 5c | MCF7 (Breast) | < 10 µg/mL |

| PC3 (Prostate) | < 10 µg/mL | |

| A549 (Alveolar) | 11.80 ± 0.89 µg/mL | |

| Caco2 (Colorectal) | 18.40 ± 4.70 µg/mL | |

| Brominated Plastoquinone Analog BrPQ5 | Various Cancer Cell Lines | 1.55 - 4.41 µM |

Evaluation of Antimicrobial Activities

Analogues of this compound, particularly those with a chalcone scaffold, have been investigated for their antimicrobial properties. The presence of bromine and methoxy substituents on the aromatic rings of these chalcones appears to be a determinant of their antibacterial and antifungal efficacy.

In one study, a 4-bromo-3',4'-dimethoxysubstituted chalcone was synthesized and screened for its in vitro antibacterial activity. This compound was found to be active against two Gram-negative bacterial strains, Escherichia coli and Salmonella typhimurium. The bactericidal effect was stronger against S. typhimurium (15 ± 0.7 mm zone of inhibition) compared to E. coli (11 ± 0.3 mm zone of inhibition). frontiersin.org This suggests that the position of the bromine atom on the A-ring of the chalcone could be important for conferring selective activity against Gram-negative bacteria. frontiersin.org

Another research effort focused on a series of brominated chalcone derivatives inspired by the naturally occurring antimicrobial compound bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE). researchgate.net While the direct antibacterial activity of these chalcones was limited (MIC > 100 µM), they demonstrated an interesting ability to potentiate the effects of existing antibiotics. researchgate.net For example, several of these compounds were able to reverse vancomycin (B549263) resistance in Enterococcus faecalis and decrease the minimum inhibitory concentration (MIC) of cefotaxime (B1668864) in an extended-spectrum β-lactamase (ESBL)-producing E. coli strain. researchgate.net This suggests a potential role for these compounds as antimicrobial adjuvants that could help combat antibiotic resistance. researchgate.net

Furthermore, benzyl (B1604629) bromide derivatives have also been shown to possess strong antibacterial and antifungal properties. In one study, certain benzyl bromide derivatives were highly effective against the Gram-positive bacteria Staphylococcus aureus, Enterococcus faecalis, and Streptococcus pyogenes, as well as the fungal pathogens Candida albicans and Candida krusei.

These findings underscore the potential of the bromo-dimethoxyphenyl scaffold and related structures in the development of new antimicrobial agents, either as standalone therapeutics or as adjuvants to enhance the efficacy of existing antibiotics.

| Compound/Analogue | Microorganism | Activity (Zone of Inhibition) |

|---|---|---|

| 4-bromo-3',4'-dimethoxysubstituted chalcone | Escherichia coli | 11 ± 0.3 mm |

| Salmonella typhimurium | 15 ± 0.7 mm | |

| Benzyl bromide derivative 1b | Staphylococcus aureus | 8-9 mm |

| Enterococcus faecalis | 8-9 mm | |

| Streptococcus pyogenes | 15 mm | |

| Benzyl bromide derivatives 1a-c | Candida albicans | 9-35 mm |

| Candida krusei | 9-35 mm |

Receptor Agonist/Antagonist Profiling, e.g., 5-HT2A Serotonin Receptors

The 4-bromo-2,5-dimethoxyphenyl moiety is a well-known pharmacophore in the field of neuroscience, particularly for its interaction with serotonin receptors. Analogues of this compound have been extensively studied for their binding affinity and functional activity at the 5-HT2A serotonin receptor, a key target for psychedelic drugs and some psychiatric medications.

A significant body of research has focused on β-oxygenated analogues of 1-(4-bromo-2,5-dimethoxyphenyl)-2-aminopropane (DOB), a potent 5-HT2A receptor agonist. researchgate.netnih.govfrontiersin.org In one study, the introduction of a benzylic hydroxyl group to create 1-(4-bromo-2,5-dimethoxyphenyl)-2-aminopropan-1-ol led to compounds with high affinity for the 5-HT2A receptor. researchgate.netfrontiersin.org Specifically, the (1R,2R)-isomer of this compound exhibited a Ki value of 0.5 nM, which is comparable to that of R(-)DOB (Ki = 0.2 nM). researchgate.netfrontiersin.org This analogue acted as a partial agonist in a calcium mobilization assay, with an efficacy of approximately 50%. researchgate.netfrontiersin.org O-methylation of this compound resulted in a full agonist with a Ki of 0.3 nM and 93% efficacy. researchgate.netfrontiersin.org

Conversely, the structurally related compound 4-bromo-2,5-dimethoxyphenethylamine (2C-B) has been shown to act as a potent antagonist at the 5-HT2A receptor in Xenopus laevis oocytes. mdma.ch In this system, 2C-B and its analogues blocked the currents induced by serotonin at the 5-HT2A receptor, with a rank order of antagonist potency being 2C-I > 2C-B > 2C-D > 2C-H. mdma.ch

These findings highlight the nuanced structure-activity relationships of compounds containing the 4-bromo-2,5-dimethoxyphenyl moiety at the 5-HT2A receptor. Subtle changes to the side chain can dramatically alter the functional activity from agonism to antagonism. The ethanone moiety in the parent compound of interest, this compound, suggests that it may also interact with these receptors, although specific data is lacking. Its structural similarity to known 5-HT2A ligands warrants further investigation into its receptor binding profile.

| Compound/Analogue | Receptor | Binding Affinity (Ki) | Functional Activity (Efficacy) |

|---|---|---|---|

| R(-)DOB | 5-HT2A | 0.2 nM | Agonist |

| (1R,2R)-1-(4-bromo-2,5-dimethoxyphenyl)-2-aminopropan-1-ol | 5-HT2A | 0.5 nM | Partial Agonist (ca. 50%) |

| O-methylated (1R,2R)-1-(4-bromo-2,5-dimethoxyphenyl)-2-aminopropan-1-ol | 5-HT2A | 0.3 nM | Full Agonist (93%) |

| 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) | 5-HT2A | Not specified | Antagonist (in Xenopus oocytes) |

Computational Chemistry and Molecular Modeling Approaches for 1 4 Bromo 2,5 Dimethoxyphenyl Ethanone

Quantum Chemical Calculations of 1-(4-bromo-2,5-dimethoxyphenyl)ethanone

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations can provide detailed insights into the electronic structure and conformational flexibility of this compound.

The electronic structure of a molecule governs its reactivity and intermolecular interactions. Key parameters derived from quantum chemical calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For a compound like this compound, a smaller HOMO-LUMO gap would suggest higher reactivity.

Another important aspect of the electronic structure is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the oxygen atoms of the methoxy (B1213986) and carbonyl groups would be expected to be regions of negative potential, while the hydrogen atoms and the region around the bromine atom could exhibit positive potential, influencing how the molecule interacts with its biological targets.

Table 1: Illustrative Quantum Chemical Properties of this compound Note: The following data is illustrative and represents typical values that would be obtained from DFT calculations.

| Property | Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating capacity |

| LUMO Energy | -1.2 eV | Electron-accepting capacity |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |

| Dipole Moment | 3.2 D | Polarity and intermolecular interactions |

Conformational Analysis and Energy Landscapes

The three-dimensional shape of a molecule is crucial for its biological activity. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and their relative energies. For this compound, rotations around the single bonds connecting the acetyl group and the methoxy groups to the phenyl ring will give rise to different conformers. By calculating the potential energy surface, the most stable, low-energy conformations can be identified. This information is vital for understanding how the molecule might fit into the binding pocket of a receptor.

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. Given the structural similarity of this compound to known psychoactive phenethylamines, a likely biological target for investigation would be the serotonin (B10506) 5-HT2A receptor, which is implicated in the action of many hallucinogenic compounds. nih.govnih.gov

In a typical docking study, the 3D structure of the 5-HT2A receptor would be obtained from a protein database, and the low-energy conformations of this compound (determined from conformational analysis) would be "docked" into the receptor's binding site. The docking algorithm would then score the different binding poses based on factors like intermolecular forces (hydrogen bonds, van der Waals interactions, electrostatic interactions) and the desolvation penalty. A lower binding energy generally indicates a more stable ligand-receptor complex. These studies can reveal key amino acid residues in the receptor that are important for binding and can help to explain the molecule's potential biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to develop a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a set of analogues of this compound, a QSAR model could be built by calculating a variety of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or lipophilic (e.g., logP).

The biological activity of these analogues (e.g., their binding affinity for a specific receptor) would be experimentally determined. Then, statistical methods like multiple linear regression or partial least squares would be used to create an equation that relates the descriptors to the activity. A robust QSAR model can be used to predict the activity of new, unsynthesized analogues, thereby prioritizing which compounds to synthesize and test in the laboratory.

Table 2: Example of Molecular Descriptors for QSAR Analysis of this compound Analogues Note: This table provides an example of the types of descriptors used in QSAR studies.

| Analogue | LogP | Molecular Weight | Polar Surface Area (Ų) | Predicted Activity |

| This compound | 2.8 | 259.1 | 43.4 | - |

| Analogue 1 (e.g., 4-chloro substitution) | 2.6 | 214.6 | 43.4 | Lower |

| Analogue 2 (e.g., 4-iodo substitution) | 3.1 | 306.0 | 43.4 | Higher |

| Analogue 3 (e.g., different alkoxy groups) | Varies | Varies | Varies | Varies |

Cheminformatics and Data Mining in the Context of this compound Research

Cheminformatics involves the use of computational tools to organize, analyze, and mine chemical data. Large chemical databases like PubChem and ChEMBL can be searched for compounds that are structurally similar to this compound. By analyzing the known biological activities of these similar compounds, it is possible to infer potential biological targets and activities for the molecule of interest. This approach, often referred to as "guilt-by-association," can provide valuable starting points for experimental investigations.

Analytical and Characterization Methodologies for 1 4 Bromo 2,5 Dimethoxyphenyl Ethanone

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the structural elucidation of 1-(4-bromo-2,5-dimethoxyphenyl)ethanone, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the substituted benzene (B151609) ring would appear as singlets in the aromatic region (typically δ 6.5-8.0 ppm). The two methoxy (B1213986) groups (-OCH₃) would each produce a sharp singlet, likely in the range of δ 3.8-4.0 ppm. The methyl protons of the acetyl group (-COCH₃) would also appear as a singlet, but further downfield, typically around δ 2.5 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the ketone group is expected to have a characteristic chemical shift in the downfield region, around δ 195-200 ppm. The carbons of the aromatic ring would produce several signals between δ 110 and 160 ppm, with the carbon atom attached to the bromine atom showing a shift influenced by the halogen's electronegativity. The carbons of the two methoxy groups would appear around δ 55-60 ppm, and the methyl carbon of the acetyl group would be observed in the upfield region, typically around δ 25-30 ppm.

Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.0 - 7.5 (2H, s) | 115 - 120 |

| Methoxy (-OCH₃) | 3.8 - 4.0 (6H, s) | 56 - 58 |

| Acetyl (-COCH₃) | ~2.5 (3H, s) | ~26 |

| Carbonyl (C=O) | - | ~197 |

| Aromatic C-Br | - | 110 - 115 |

| Aromatic C-O | - | 150 - 155 |

| Aromatic C-C=O | - | 125 - 130 |

Note: The predicted values are based on the analysis of structurally similar compounds and computational models. Actual experimental values may vary.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through fragmentation analysis. The compound has a molecular formula of C₁₀H₁₁BrO₃ and a monoisotopic mass of approximately 257.989 g/mol . sielc.comechemi.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z values corresponding to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, resulting in two peaks of nearly equal intensity at approximately m/z 258 and 260.

The fragmentation pattern of this compound is expected to follow characteristic pathways for acetophenones. A primary fragmentation would involve the cleavage of the acyl-methyl bond, leading to the loss of a methyl radical (•CH₃) and the formation of a stable benzoyl cation.

Expected Key Fragmentation Pathways:

[M - CH₃]⁺: Loss of the acetyl methyl group (15 Da) would result in a prominent fragment ion.

[M - COCH₃]⁺: Cleavage of the bond between the aromatic ring and the acetyl group would lead to the loss of the acetyl group (43 Da).

[M - OCH₃]⁺: Loss of a methoxy radical (31 Da) is another possible fragmentation pathway.

Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Mass-to-Charge Ratio (m/z) | Description |

|---|---|---|

| [M]⁺ | 258/260 | Molecular ion (containing ⁷⁹Br/⁸¹Br) |

| [M - CH₃]⁺ | 243/245 | Loss of a methyl group |

| [M - COCH₃]⁺ | 215/217 | Loss of the acetyl group |

| [M - Br]⁺ | 179 | Loss of a bromine atom |

Infrared (IR) and UV-Vis Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in this compound and its electronic transitions.

IR Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for its functional groups. A strong absorption band around 1670-1690 cm⁻¹ would be indicative of the carbonyl (C=O) stretching of the ketone. The C-O stretching of the methoxy groups would likely appear as strong bands in the region of 1200-1250 cm⁻¹ (asymmetric) and 1020-1050 cm⁻¹ (symmetric). Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic ring would be observed in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration typically appears in the lower wavenumber region, around 500-600 cm⁻¹.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol) is expected to exhibit absorption bands characteristic of a substituted acetophenone (B1666503). These absorptions are due to π → π* and n → π* electronic transitions within the benzoyl chromophore. Typically, two main absorption bands are expected: a strong band around 250-270 nm and a weaker band at longer wavelengths, around 300-330 nm.

Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Wavenumber/Wavelength | Assignment |

|---|---|---|

| IR | ~1680 cm⁻¹ | C=O (ketone) stretching |

| IR | ~1250 cm⁻¹ | C-O (aryl ether) asymmetric stretching |

| IR | ~1040 cm⁻¹ | C-O (aryl ether) symmetric stretching |

| UV-Vis | ~260 nm | π → π* transition |

| UV-Vis | ~310 nm | n → π* transition |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities and for assessing its purity.

Gas Chromatography (GC)

Gas chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a highly effective method for the analysis of this compound. This technique is suitable for thermally stable and volatile compounds. It has been noted that this compound can be formed as an artifact during the GC-MS analysis of other substances, indicating its suitability for this analytical method. researchgate.net

A typical GC method would involve a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-polymethylsiloxane. The oven temperature would be programmed to ramp up to ensure good separation from any potential impurities. The retention time of the compound would be a key parameter for its identification.

Liquid Chromatography (LC)

Liquid chromatography (LC), especially high-performance liquid chromatography (HPLC), is a versatile technique for the separation and purity assessment of this compound. Reverse-phase HPLC is the most common mode used for compounds of this nature.

A suitable HPLC method would likely employ a C18 stationary phase. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of an acid modifier such as formic acid or phosphoric acid to improve peak shape. Detection is commonly achieved using a UV detector set at one of the compound's absorption maxima (e.g., ~260 nm). The purity of the sample can be determined by integrating the peak area of the main component relative to the total area of all peaks in the chromatogram.

Typical Chromatographic Conditions for Analysis

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection |

|---|---|---|---|

| GC | 5% Phenyl-polymethylsiloxane | Helium | Mass Spectrometry (MS) |

| LC (HPLC) | C18 | Acetonitrile/Water with 0.1% Formic Acid | UV at ~260 nm |

X-ray Crystallography for Solid-State Structure Determination of Related Compounds

While a dedicated crystal structure for this compound is not prominently available in the reviewed literature, significant insights into its potential solid-state conformation can be derived from the X-ray crystallographic analysis of closely related compounds. The arrangement of the bromo- and dimethoxy- substituents on the phenyl ring, along with the ethanone (B97240) side chain, dictates the intermolecular interactions that govern the crystal packing.

Studies on analogous bromo-dimethoxyphenyl derivatives and related ketones provide a framework for understanding these structural characteristics. For instance, the analysis of 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B), the cathinone (B1664624) analogue, confirmed its structure and revealed the existence of different polymorphs depending on the salt form (e.g., mixed HCl/HBr salt vs. HCl salt). nih.govatu.ie This polymorphism highlights how different counter-ions can influence the crystal lattice.

Crystallographic data from other related structures further illuminate potential packing motifs and molecular geometries. Interactions such as C—H⋯O hydrogen bonds, π–π stacking, and even Br⋯Br halogen bonding are observed in the crystals of various brominated phenyl compounds, and would be expected to play a role in the solid-state structure of this compound. nih.govresearchgate.netnih.gov

The table below summarizes key crystallographic data for several compounds structurally related to this compound, providing comparative insights into their solid-state structures.

| Compound | Formula | Crystal System | Space Group | Key Interactions / Features | Reference |

|---|---|---|---|---|---|

| 3-[(E)-2-(2-bromo-4,5-dimethoxyphenyl)ethenyl]-5,5-dimethylcyclohex-2-en-1-one | C18H21BrO3 | Not Specified | Not Specified | C—H⋯O hydrogen bonds, π–π interactions. Cyclohexene ring in a twist-boat conformation. | nih.gov |

| 4,4′-dibromo-2′,5′-dimethoxy-[1,1′-biphenyl]-2,5-dione | C14H10Br2O4 | Not Specified | Not Specified | Weak π–π stacking, C—H⋯O hydrogen bonding, and Br⋯Br halogen bonding. Dihedral angle between rings is 67.29 (19)°. | researchgate.net |

| 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one | C11H11BrO3 | Not Specified | Not Specified | π-stacking interactions, weak C—H⋯O and C—H⋯Br hydrogen bonds. | nih.gov |

| 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone | C9H9BrO3 | Monoclinic | Not Specified | Intramolecular O—H⋯O hydrogen bond, π–π interactions. | nih.gov |

| 2-Bromo-1-(4-methoxyphenyl)ethanone | C9H9BrO2 | Monoclinic | P21/c | Intermolecular C—H⋯O hydrogen bonds forming one-dimensional chains. | researchgate.netresearchgate.net |

Development of Analytical Standards and Reference Materials for this compound

The development and availability of high-purity analytical standards and reference materials are crucial for the unambiguous identification and quantification of chemical compounds in forensic and research settings. For this compound, this is particularly relevant due to its connection to the synthesis and degradation of designer drugs like bk-2C-B. ojp.govrti.org

The process for developing a reference material for a compound like this compound typically involves:

Chemical Synthesis: A well-documented synthetic route is employed to produce the compound with high purity. The synthesis of the related primary amine, bk-2C-B, often involves the α-bromination of this compound as a key intermediate step, followed by a reaction like the Delépine reaction to introduce the amine group. nih.govatu.ie The synthesis of the ketone itself serves as the foundational step in creating its own reference standard.

Purification: The synthesized compound undergoes rigorous purification using techniques such as recrystallization or column chromatography to remove impurities, starting materials, and by-products.

Comprehensive Characterization: The purified compound's identity and structure are unequivocally confirmed using a suite of analytical techniques. This typically includes Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS) to confirm molecular weight and fragmentation patterns, and infrared (IR) spectroscopy to identify functional groups.

Purity Assessment: The purity of the candidate reference material is determined using methods like quantitative NMR (qNMR), gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a universal detector (e.g., Flame Ionization Detector or Corona Charged Aerosol Detector), and elemental analysis.

The challenges in this area, especially for emerging psychoactive substances and their precursors, include the rapid appearance of new compounds, which often outpaces the development and distribution of certified reference standards. ojp.govnews-medical.net Forensic laboratories frequently rely on well-characterized materials, synthesized in-house or by specialized vendors, to confirm the identity of substances found in seized samples. nih.govatu.ie The synthesis and characterization of bk-2C-B to confirm a test purchase is a practical example of this process, where the synthesized material serves as a temporary reference standard. nih.gov

Pyrolysis Product Analysis of Related Compounds (e.g., bk-2C-B) and Detection of this compound

Pyrolysis coupled with gas chromatography-mass spectrometry (Py-GC-MS) is a powerful technique for analyzing the thermal decomposition of non-volatile compounds. researchgate.netcsic.es This method is particularly relevant for understanding the potential degradation products that may be formed when substances are subjected to high temperatures, such as during smoking or in the injection port of a GC system.

Studies on the thermal stability of bk-2C-B have shown that it degrades to form several products, including this compound. Analysis of underivatized bk-2C-B by GC-MS indicated the potential for the "artificial formation" of this compound, suggesting that the heat of the GC inlet can induce degradation. nih.govatu.ie This artifact was not observed when using the milder conditions of liquid chromatography. nih.govatu.ie

A detailed investigation simulating the smoking of bk-2C-B hydrochloride in a 'meth pipe' scenario successfully identified twelve pyrolysis products. nih.gov The formation of these compounds, including the target ketone, indicates that inhalation of bk-2C-B would lead to exposure to a complex mixture of substances with potentially unknown toxicological profiles. The study also subjected the iodo-analogue, bk-2C-I, to pyrolysis and found a similar degradation pattern, suggesting the type of halogen substituent (bromo vs. iodo) does not significantly alter the pyrolysis pathway under the tested conditions. nih.gov

The detection of this compound as a pyrolysis product underscores its importance as a stable thermal degradant and a key analytical marker for the presence of its parent amine, bk-2C-B, in samples analyzed by thermal methods.

The table below lists some of the identified pyrolysis products of bk-2C-B.

| Parent Compound | Pyrolysis Product | Significance | Reference |

|---|---|---|---|

| bk-2C-B | This compound | Identified as a thermal degradation product. | nih.govatu.ienih.gov |

| bk-2C-B | Pyrazine Dimer | Potential for artificial formation during GC-MS analysis. | nih.govatu.ie |

| bk-2C-B | 1-bromo-4-(2-bromoethyl)-2,5-dimethoxybenzene | One of twelve products identified in a simulated smoking scenario. | nih.govwikipedia.org |

| bk-2C-I | 1-(2,5-dimethoxyphenyl)-ethanone | Product specific to the pyrolysis of the iodo-analogue. | nih.gov |

| bk-2C-I | 1-iodo-4-ethenyl-5-methoxyphenol | Product specific to the pyrolysis of the iodo-analogue. | nih.gov |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 1-(4-bromo-2,5-dimethoxyphenyl)ethanone, and how are they optimized?

- Methodology : The compound is typically synthesized via Friedel-Crafts acylation of 1,4-dimethoxybenzene derivatives, followed by bromination at the para position. Key steps include:

- Use of acetyl chloride or acetic anhydride as acylating agents in the presence of Lewis acids (e.g., AlCl₃) .

- Bromination using Br₂ or N-bromosuccinimide (NBS) under controlled conditions to avoid over-bromination .

Q. Which spectroscopic techniques are essential for structural confirmation, and how are discrepancies resolved?

- Key Techniques :

- NMR : ¹H NMR (δ ~2.6 ppm for acetyl methyl; δ ~3.8–3.9 ppm for methoxy groups; δ ~7.0–7.5 ppm aromatic protons) .

- IR : Strong C=O stretch at ~1680 cm⁻¹; C-Br at ~550 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak at m/z 274 (C₁₀H₁₁BrO₃⁺) with characteristic bromine isotope patterns .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular geometry, and what challenges arise during refinement?

- Approach : Single-crystal X-ray diffraction (SCXRD) provides bond lengths (e.g., C-Br: ~1.89 Å), angles, and torsion angles. SHELX software is used for refinement, with emphasis on:

- Handling disorder in methoxy/aryl groups .

- Hydrogen bonding networks (e.g., C=O⋯H-O interactions) analyzed via Mercury or OLEX2 .

Q. What strategies address contradictions in LogP and solubility predictions for this compound?

- Experimental Validation :

- LogP : Experimental determination via shake-flask method (octanol/water) compared to computational tools (e.g., ChemAxon). Reported LogP: ~2.1–2.5 .

- Solubility : Measured in DMSO (high solubility) vs. water (<0.1 mg/mL). Discrepancies arise from protonation states and solvent polarity effects .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

- SAR Parameters :

- Substituent Effects : Bromine enhances electrophilicity; methoxy groups influence π-π stacking. Derivatives with Cl or NO₂ at the 4-position show increased antibacterial activity .

- Ketone Modifications : Reduction to alcohol (e.g., NaBH₄) or conversion to oxime derivatives alters bioavailability .

- Biological Testing : Minimum inhibitory concentration (MIC) assays against S. aureus and E. coli correlate substituent electronegativity with potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.